2-Amino-6-bromothiazolo[4,5-B]pyrazine
CAS No.: 112342-72-0
Cat. No.: VC21079131
Molecular Formula: C5H3BrN4S
Molecular Weight: 231.08 g/mol
* For research use only. Not for human or veterinary use.
![2-Amino-6-bromothiazolo[4,5-B]pyrazine - 112342-72-0](/images/no_structure.jpg)
Specification
CAS No. | 112342-72-0 |
---|---|
Molecular Formula | C5H3BrN4S |
Molecular Weight | 231.08 g/mol |
IUPAC Name | 6-bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine |
Standard InChI | InChI=1S/C5H3BrN4S/c6-2-1-8-3-4(9-2)11-5(7)10-3/h1H,(H2,7,8,10) |
Standard InChI Key | XYAFECHDSIQGHU-UHFFFAOYSA-N |
SMILES | C1=C(N=C2C(=N1)N=C(S2)N)Br |
Canonical SMILES | C1=C(N=C2C(=N1)N=C(S2)N)Br |
Introduction
Chemical Identity and Structural Characteristics
2-Amino-6-bromothiazolo[4,5-B]pyrazine is a heterocyclic organic compound featuring a fused ring system composed of thiazole and pyrazine moieties. The compound contains a bromine atom at the 6-position and an amino group at the 2-position, which significantly influence its chemical reactivity and biological potential .
Basic Identification Parameters
Table 1 summarizes the key identification parameters for 2-Amino-6-bromothiazolo[4,5-B]pyrazine:
*Note: This future date likely represents a database update timestamp in the source system .
Structural Representation
The compound consists of a fused bicyclic system where a thiazole ring is connected to a pyrazine ring. The bromine atom is positioned at carbon-6, while the amino group is attached to carbon-2 of the thiazole portion. This structural arrangement contributes to its unique chemical reactivity and potential biological interactions .
Chemical Identifiers
Table 2 presents additional chemical identifiers that facilitate database searches and compound identification:
Identifier | Value |
---|---|
InChI | InChI=1S/C5H3BrN4S/c6-2-1-8-3-4(9-2)11-5(7)10-3/h1H,(H2,7,8,10) |
InChIKey | XYAFECHDSIQGHU-UHFFFAOYSA-N |
SMILES | C1=C(N=C2C(=N1)N=C(S2)N)Br |
MDL Number | MFCD09909710 |
These standardized identifiers enable precise identification of the compound across various chemical databases and literature sources .
Physicochemical Properties
The physicochemical properties of 2-Amino-6-bromothiazolo[4,5-B]pyrazine provide important insights into its behavior in different environments and its potential utility in various applications.
Thermodynamic Properties
Table 3 summarizes key thermodynamic and physical properties:
Property | Value | Method/Source |
---|---|---|
Boiling Point | 366°C | Computational prediction |
Flash Point | 175°C | Computational prediction |
Density | 2.078 g/cm³ | Computational prediction |
XLogP3-AA | 1.6 | Computed by XLogP3 3.0 |
Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.8.18 |
Hydrogen Bond Acceptor Count | 5 | Computed by Cactvs 3.4.8.18 |
Rotatable Bond Count | 0 | Computed by Cactvs 3.4.8.18 |
Exact Mass | 229.92618 Da | Computed by PubChem 2.2 |
These properties suggest moderate lipophilicity and significant hydrogen-bonding potential, which are relevant factors for drug-like characteristics .
Solubility and Stability
While specific solubility data is limited in the literature, based on its structure and properties, 2-Amino-6-bromothiazolo[4,5-B]pyrazine likely shows:
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Moderate solubility in polar organic solvents such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), and alcohols
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Limited solubility in water
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Better solubility in acidic conditions due to protonation of the amino group
For storage, the compound is recommended to be kept under inert gas (nitrogen or argon) at 2-8°C to prevent oxidation or degradation, suggesting potential sensitivity to atmospheric conditions .
Synthesis Methods and Chemical Reactivity
Synthesis Approaches
The synthesis of 2-Amino-6-bromothiazolo[4,5-B]pyrazine can be achieved through several synthetic routes, with cyclization reactions being among the most common approaches.
Cyclization from Pyrazine Precursors
Applications in Research and Development
2-Amino-6-bromothiazolo[4,5-B]pyrazine has several applications in research and development, particularly in pharmaceutical and materials science fields.
Pharmaceutical Research
The compound serves as an important intermediate in pharmaceutical research:
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Building block for kinase inhibitors: It has been reported as an intermediate in the preparation of rho kinase (ROCK) inhibitors, which have potential applications in the treatment of cardiovascular diseases, glaucoma, and certain neurological disorders .
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Structural element in drug design: The thiazolopyrazine scaffold appears in various bioactive compounds, and the 2-amino-6-bromo substitution pattern allows for further functionalization to optimize drug-like properties.
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Protein degrader building blocks: The compound has been classified under "Protein Degrader Building Blocks," suggesting its utility in targeted protein degradation (TPD) research, an emerging area in drug discovery .
Materials Science Applications
In materials science, 2-Amino-6-bromothiazolo[4,5-B]pyrazine and related compounds have been explored for:
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Development of conjugated polymers: The compound can be incorporated into polymeric structures with applications in sensing technologies, particularly for neurotoxin detection .
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Potential applications in organic electronics: The heterocyclic structure with extended conjugation makes it potentially useful in the development of organic semiconductors and electronic materials.
Comparative Analysis with Related Compounds
To understand the significance of 2-Amino-6-bromothiazolo[4,5-B]pyrazine within its chemical class, it is valuable to compare it with structurally related compounds.
Comparison with Other Thiazolopyrazine Derivatives
Table 4 compares 2-Amino-6-bromothiazolo[4,5-B]pyrazine with related compounds:
Comparison with Simple Pyrazine Derivatives
The structural complexity of 2-Amino-6-bromothiazolo[4,5-B]pyrazine can be contrasted with simpler pyrazine derivatives:
These comparisons highlight the unique structural features of 2-Amino-6-bromothiazolo[4,5-B]pyrazine that contribute to its specific reactivity profile and applications.
GHS Hazard Statement | Precautionary Statement |
---|---|
H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |
H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
H332: Harmful if inhaled | |
H335: May cause respiratory irritation |
These classifications are based on related compounds and may apply to 2-Amino-6-bromothiazolo[4,5-B]pyrazine .
Current Research Trends and Future Directions
Research involving 2-Amino-6-bromothiazolo[4,5-B]pyrazine continues to evolve, with several promising directions.
Medicinal Chemistry Applications
Current research trends include:
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Development of kinase inhibitors: The compound serves as a key intermediate in developing targeted kinase inhibitors, particularly for ROCK inhibition .
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Exploration in protein degradation technology: As a protein degrader building block, it may play a role in emerging targeted protein degradation approaches like PROTACs (Proteolysis Targeting Chimeras) .
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Investigation of antimicrobial properties: Related thiazolopyrazine derivatives have shown potential antimicrobial activity, suggesting a direction for future research with this compound .
Materials Science Applications
Emerging applications in materials science include:
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Development of sensors for neurotoxin detection: The compound and its derivatives have potential applications in creating conjugated polymers for sensing technologies .
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Exploration of optoelectronic properties: The extended conjugated system makes it potentially useful in developing novel materials for electronics and photonics.
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